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Compound of Interest

Compound Name: GW791343 trihydrochloride

Cat. No.: B2473472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activity of GW791343

across the P2X family of ligand-gated ion channels. GW791343 is a potent allosteric modulator

of the P2X7 receptor, exhibiting pronounced species-specific effects. While its interaction with

the P2X7 receptor is well-documented, data regarding its cross-reactivity with other P2X

subtypes (P2X1-6) is limited in publicly available literature, suggesting a high degree of

selectivity.

Executive Summary
GW791343 acts as a negative allosteric modulator of the human P2X7 receptor and,

conversely, as a positive allosteric modulator of the rat P2X7 receptor.[1][2] This species-

dependent activity is primarily attributed to a single amino acid difference at position 95 within

the receptor.[3] Extensive research has focused on its P2X7 activity; however, comprehensive

screening data across other P2X receptor subtypes are not readily available in published

studies. This suggests that GW791343 is highly selective for the P2X7 receptor.

Comparative Activity of GW791343 at P2X Receptors
The following table summarizes the known activity of GW791343 at the human P2X7 receptor.

Due to the lack of available quantitative data for other P2X receptor subtypes, their

corresponding entries are marked as "Not Reported."
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Receptor
Subtype

Species Mode of Action
Potency
(pIC50)

Reference

P2X7 Human

Negative

Allosteric

Modulator

6.9 - 7.2 [2][4]

P2X7 Rat

Positive

Allosteric

Modulator

Potentiates ATP

response
[1][3]

P2X1 Not Reported Not Reported Not Reported

P2X2 Not Reported Not Reported Not Reported

P2X3 Not Reported Not Reported Not Reported

P2X4 Not Reported Not Reported Not Reported

P2X5 Not Reported Not Reported Not Reported

P2X6 Not Reported Not Reported Not Reported

P2X7 Receptor Signaling Pathway
The activation of the P2X7 receptor by ATP initiates a cascade of downstream signaling events.

As an allosteric modulator, GW791343 influences the receptor's response to ATP, either

inhibiting (in humans) or enhancing (in rats) these pathways.
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Caption: P2X7 receptor signaling cascade initiated by ATP binding and modulated by

GW791343.

Experimental Protocols for Assessing Cross-
reactivity
To determine the selectivity profile of a compound like GW791343 across the P2X receptor

family, a series of standardized in vitro assays are typically employed. These assays measure

the compound's ability to modulate the activity of each P2X subtype in response to an agonist,

usually ATP.

Electrophysiology (Patch-Clamp)
Objective: To directly measure the ion channel activity of each P2X receptor subtype in the

presence of GW791343.

Methodology:

HEK293 cells are transiently or stably transfected to express a specific human P2X

receptor subtype (P2X1-7).

Whole-cell patch-clamp recordings are performed on individual cells.

A baseline current is established in response to a specific concentration of ATP.

Cells are pre-incubated with varying concentrations of GW791343, followed by co-

application with ATP.

The inhibition or potentiation of the ATP-induced current by GW791343 is measured.

Concentration-response curves are generated to determine the IC50 (for antagonists) or

EC50 (for potentiators).

Calcium Imaging Assays
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) as a

downstream indicator of P2X receptor activation.
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Methodology:

Cells expressing the P2X receptor of interest are loaded with a calcium-sensitive

fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

Baseline fluorescence is recorded.

Cells are pre-incubated with GW791343 at various concentrations.

ATP is added to stimulate the receptors, and the change in fluorescence intensity is

monitored using a fluorescence plate reader or microscope.

The modulatory effect of GW791343 on the ATP-induced calcium influx is quantified.

Ethidium Bromide Uptake Assay (for P2X7)
Objective: To assess the formation of the large-conductance pore characteristic of P2X7

receptor activation.

Methodology:

Cells expressing the P2X7 receptor are incubated in a low-ionic strength solution.

Ethidium bromide, a fluorescent dye that enters the cell through the P2X7 pore, is added

to the medium.

Cells are pre-incubated with GW791343.

The P2X7 receptor is activated with a potent agonist like BzATP.

The increase in intracellular fluorescence, corresponding to ethidium bromide uptake, is

measured over time.

The inhibitory effect of GW791343 on dye uptake is determined.[1]

Experimental Workflow for Selectivity Screening
The following diagram illustrates a typical workflow for screening a compound for cross-

reactivity against the P2X receptor family.
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Caption: A generalized workflow for determining the selectivity of a compound against P2X

receptors.

Conclusion
GW791343 is a well-characterized, potent, and species-specific allosteric modulator of the

P2X7 receptor. While the lack of published data on its activity at other P2X subtypes prevents a

direct quantitative comparison, it strongly implies a high degree of selectivity for P2X7.

Researchers investigating the role of other P2X receptors can likely use GW791343 as a

selective tool to modulate P2X7 activity without significant off-target effects on other members

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b2473472?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2473472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of the P2X family. However, for definitive conclusions in specific experimental systems, it is

always recommended to perform direct selectivity testing using the protocols outlined above.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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